Cas no 2287286-08-0 (2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid)

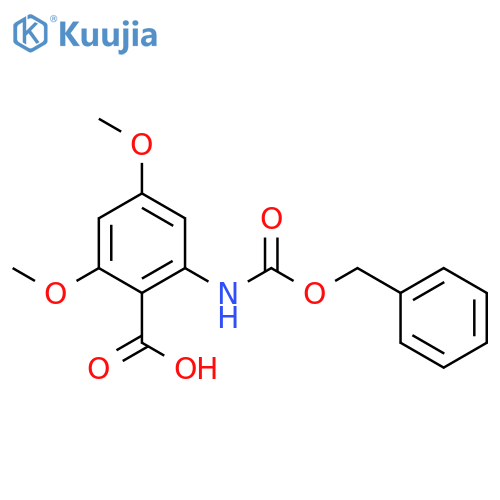

2287286-08-0 structure

商品名:2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid

2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2,4-dimethoxy-6-[[(phenylmethoxy)carbonyl]amino]-

- 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid

-

- インチ: 1S/C17H17NO6/c1-22-12-8-13(15(16(19)20)14(9-12)23-2)18-17(21)24-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

- InChIKey: HYJVKHIQDDAJFJ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=C(NC(OCC2=CC=CC=C2)=O)C=C(OC)C=C1OC

2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122126-2.5g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 2.5g |

$923.0 | 2023-06-08 | ||

| Enamine | EN300-122126-1000mg |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 1000mg |

$541.0 | 2023-10-02 | ||

| Enamine | EN300-122126-1.0g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 1g |

$470.0 | 2023-06-08 | ||

| Enamine | EN300-122126-0.05g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 0.05g |

$395.0 | 2023-06-08 | ||

| Enamine | EN300-122126-5.0g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 5g |

$1364.0 | 2023-06-08 | ||

| Enamine | EN300-122126-0.1g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 0.1g |

$414.0 | 2023-06-08 | ||

| Enamine | EN300-122126-500mg |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 500mg |

$520.0 | 2023-10-02 | ||

| Enamine | EN300-122126-2500mg |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 2500mg |

$1063.0 | 2023-10-02 | ||

| Enamine | EN300-122126-0.5g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 0.5g |

$451.0 | 2023-06-08 | ||

| Enamine | EN300-122126-10.0g |

2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid |

2287286-08-0 | 10g |

$2024.0 | 2023-06-08 |

2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid 関連文献

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

2287286-08-0 (2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬